molecular formula C16H13Cl2N3O5 B14923945 2-(2,4-dichlorophenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B14923945
M. Wt: 398.2 g/mol
InChI Key: OZGCDBVTOCCFRY-UFWORHAWSA-N
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Description

2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes both dichlorophenoxy and methoxy-nitrophenyl groups, contributes to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’~1~-[(E)-1-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process:

    Formation of the hydrazide: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then reacted with 2-methoxy-5-nitrobenzaldehyde under acidic or basic conditions to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of herbicides and pesticides due to its phenoxy group.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’~1~-[(E)-1-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The dichlorophenoxy group may mimic natural substrates, while the nitrophenyl group can participate in redox reactions, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propanoic acid: Similar in structure but lacks the methoxy-nitrophenyl group.

    2,4-Dichlorophenoxyacetic acid: Commonly used herbicide with a simpler structure.

Uniqueness

2-(2,4-Dichlorophenoxy)-N’~1~-[(E)-1-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of dichlorophenoxy and methoxy-nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity not seen in simpler analogs.

Properties

Molecular Formula

C16H13Cl2N3O5

Molecular Weight

398.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Cl2N3O5/c1-25-14-5-3-12(21(23)24)6-10(14)8-19-20-16(22)9-26-15-4-2-11(17)7-13(15)18/h2-8H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

OZGCDBVTOCCFRY-UFWORHAWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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